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Compound of Interest

Compound Name: Fmoc-D-Cys(stbu)-OH

Cat. No.: B613519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Fmoc-S-(tert-butylthio)-D-

cysteine, abbreviated as Fmoc-D-Cys(StBu)-OH. It details the molecule's structure,

physicochemical properties, and key experimental protocols relevant to its application in

peptide science.

Core Molecular Structure
Fmoc-D-Cys(StBu)-OH is a protected amino acid derivative essential for the synthesis of

complex peptides, particularly those requiring controlled formation of disulfide bonds.[1] Its

structure can be deconstructed into three primary functional components: the D-cysteine

backbone, the N-terminal Fmoc protecting group, and the side-chain StBu protecting group.

D-Cysteine Core: The central component is the non-standard D-isomer of the amino acid

cysteine. The use of a D-amino acid can significantly enhance the proteolytic stability of the

resulting peptide, a desirable trait in therapeutic drug development.

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to

the α-amino group of the D-cysteine. It remains stable throughout the coupling steps of

peptide synthesis and is selectively removed under mild basic conditions (e.g., with

piperidine), allowing for the stepwise elongation of the peptide chain.[1][2]
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StBu (S-tert-butylthio) Group: The StBu group protects the highly reactive thiol (-SH) on the

cysteine side chain. This protection is crucial to prevent unwanted side reactions during

synthesis. The StBu group is notably stable to the acidic conditions used for final peptide

cleavage from the resin and also to the basic conditions used for Fmoc removal.[1] It is

orthogonally removed using mild reducing agents, which enables the selective deprotection

of the cysteine residue for subsequent disulfide bond formation or side-chain modification.[1]

Below is a two-dimensional representation of the Fmoc-D-Cys(StBu)-OH structure.
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Diagram of Fmoc-D-Cys(StBu)-OH Structure.

Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for Fmoc-D-Cys(StBu)-OH and its

corresponding L-enantiomer for comparative purposes.
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Property
Fmoc-D-Cys(StBu)-OH (D-
Isomer)

Fmoc-L-Cys(StBu)-OH (L-
Isomer)

CAS Number 501326-55-2[3][4] 73724-43-3[5]

Molecular Formula C₂₂H₂₅NO₄S₂[3] C₂₂H₂₅NO₄S₂

Molecular Weight 431.6 g/mol [3][6] 431.57 g/mol [5]

Appearance White to off-white powder[3][6] White to off-white powder

Melting Point 66-77 °C[3][6] 73-77 °C

Optical Rotation
[α]²⁵/D = +85 ± 2° (c=1% in

Ethyl Acetate)[3][6]

[α]²⁰/D = -83 ± 2° (c=1% in

Ethyl Acetate)

Purity (HPLC) ≥ 98%[3][6] ≥ 95.0%

Storage Conditions Sealed in dry, ≤ -4 °C[3][6] 2-8 °C

Experimental Protocols
The following protocols are standard methodologies for the use of Fmoc-Cys(StBu)-OH

derivatives in solid-phase peptide synthesis (SPPS).

Coupling Protocol in Fmoc-SPPS
To minimize the risk of racemization, which can be a concern for cysteine derivatives,

carbodiimide-based activation is recommended over methods that use excess base.

Workflow Diagram: Amino Acid Coupling
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Start:
Resin with free N-terminal amine

Pre-activation:
Dissolve Fmoc-D-Cys(StBu)-OH (4 eq.),
DIC (4 eq.), and Oxyma (4 eq.) in DMF

Add activation mixture
to swelled resin

Couple for 1-2 hours
at room temperature

Wash resin with DMF (3x)
and DCM (3x)

Perform Kaiser test
to confirm completion

Coupling Complete:
Proceed to next cycle's

Fmoc deprotection

Negative (colorless)

Incomplete:
Recouple

Positive (blue)
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Workflow for coupling Fmoc-D-Cys(StBu)-OH.
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Methodology:

Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in

dimethylformamide (DMF) for 30 minutes.

Activation: In a separate vessel, dissolve Fmoc-D-Cys(StBu)-OH (4 equivalents relative to

the resin loading), Oxyma (4 eq.), and N,N'-Diisopropylcarbodiimide (DIC, 4 eq.) in DMF.

Coupling: Add the activation mixture to the swelled resin. Allow the coupling reaction to

proceed for 1-2 hours at room temperature with agitation.

Washing: After the coupling period, drain the reaction vessel and wash the resin extensively

with DMF (3-5 times) and Dichloromethane (DCM, 3-5 times) to remove excess reagents.

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free

primary amines, indicating a complete reaction. If the test is positive, a second coupling may

be required.

On-Resin Deprotection of the StBu Group
The StBu group is selectively removed using reducing agents, leaving other protecting groups

intact. This protocol is performed on the fully assembled peptide while it is still attached to the

solid support.

Methodology:

Resin Preparation: Swell the peptidyl-resin in DMF.

Deprotection Solution: Prepare a deprotection solution of 20% β-mercaptoethanol (v/v) and

0.1 M N-methylmorpholine (NMM) in DMF.

Reaction: Treat the resin with the deprotection solution. Agitate the mixture for 2 hours at

room temperature. Repeat the treatment with a fresh solution for another 2 hours to ensure

complete removal.

Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to

remove the cleavage reagents and byproducts. The resin now contains a peptide with a free

cysteine thiol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b613519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


On-Resin Disulfide Bond Formation
Following StBu deprotection, a disulfide bond can be formed directly on the resin. This

approach often minimizes intermolecular side reactions.

Methodology:

Resin Preparation: Start with the peptidyl-resin containing two deprotected cysteine residues

(from protocol 3.2). Wash the resin with DMF.

Oxidation: Add a solution of N-Chlorosuccinimide (NCS, 2 equivalents per peptide) in DMF to

the resin.

Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle

agitation.

Washing: Wash the resin thoroughly with DMF and DCM.

Cleavage: The cyclized peptide can now be cleaved from the resin using a standard

trifluoroacetic acid (TFA)-based cleavage cocktail. Note: Thiol-based scavengers (e.g.,

ethanedithiol) should not be used in the cleavage cocktail as they will reduce the newly

formed disulfide bond. Triisopropylsilane (TIS) is a suitable substitute.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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